molecular formula C16H32O3 B14251150 Acetic acid;tetradec-1-en-4-ol CAS No. 188954-63-4

Acetic acid;tetradec-1-en-4-ol

Cat. No.: B14251150
CAS No.: 188954-63-4
M. Wt: 272.42 g/mol
InChI Key: UGJHFFIIAMSKKW-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with widespread industrial and biological applications. It is a key product in vinegar (4–8% aqueous solution) and serves as a precursor in synthesizing polymers, esters, and pharmaceuticals . Its production in Acetobacter pasteurianus involves the ethanol oxidation pathway, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol to acetaldehyde, followed by conversion to acetic acid via aldehyde dehydrogenase (ALDH) . Engineered strains overexpressing PQQ-ADH subunits (adhA and adhB) demonstrate enhanced acetic acid yields (61.42 g·L⁻¹) and improved ethanol tolerance .

Tetradec-1-en-4-ol (C₁₄H₂₈O) is a long-chain unsaturated alcohol with a hydroxyl group at position 4 and a double bond at position 1. If combined with acetic acid, the resulting ester—tetradec-1-en-4-yl acetate—would likely exhibit properties typical of acetate esters, such as low water solubility and use in flavoring agents.

Properties

CAS No.

188954-63-4

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;tetradec-1-en-4-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2;1-2(3)4/h4,14-15H,2-3,5-13H2,1H3;1H3,(H,3,4)

InChI Key

UGJHFFIIAMSKKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC=C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradec-1-en-4-ol typically involves the esterification of tetradec-1-en-4-ol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as fractional distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradec-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Acetic acid;tetradec-1-en-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-1-en-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Flux Analysis (MFA) in A. pasteurianus reveals that overexpressing PQQ-ADH increases acetic acid flux (8.21 mmol·gDW⁻¹·h⁻¹ vs. 5.26 mmol·gDW⁻¹·h⁻¹ in wild-type) by enhancing ethanol oxidation .
  • Proteomic studies identify 17 differentially expressed proteins in engineered strains, including heat shock proteins (e.g., GroEL) that mitigate acetic acid stress .
  • Industrial Relevance: The Cativa process (iridium-catalyzed methanol carbonylation) reduces water content in acetic acid production, lowering purification costs .

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